molecular formula C15H14ClNO B2499654 2-Chloro-N,N-diphenylpropanamide CAS No. 23210-21-1

2-Chloro-N,N-diphenylpropanamide

Cat. No. B2499654
Key on ui cas rn: 23210-21-1
M. Wt: 259.73
InChI Key: BWNUNGKNWBDEHB-UHFFFAOYSA-N
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Patent
US05434148

Procedure details

A mixture of 13.3 g (0.00513 mole) of N-(2-chloropropanoyl)-diphenylamine and 14.7 g (0.011 mole) of anhydrous aluminum chloride was stirred for 10 minutes while heating over an oil bath of 190° C. The reaction mixture was poured into 10% hydrochloric acid-ice, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed successively with 10% hydrochloric acid, water, a sodium hydrogen carbonate aqueous solution and then water, and dried over anhydrous sodium sulfate. Ethyl acetate was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent:ethyl acetate:hexane (1:5 (v.v))) and then recrystallized from hexane to obtain 9.54 g of the title compound as pale yellow crystals. Melting point: 77° to 78° C.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:18])[C:3]([N:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:18][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:3]1=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC(C(=O)N(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
14.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with 10% hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium hydrogen carbonate aqueous solution and then water, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent:ethyl acetate:hexane (1:5 (v.v)))
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.54 g
YIELD: CALCULATEDPERCENTYIELD 832.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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